molecular formula C18H17N3O3 B2751603 N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide CAS No. 874129-49-4

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide

Cat. No.: B2751603
CAS No.: 874129-49-4
M. Wt: 323.352
InChI Key: PRZKCENWLOLNAM-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at the 4-position and a benzamide moiety at the 3-position, modified by a propoxy chain. This structure combines aromatic and electron-deficient heterocyclic components, which are critical for its biological activity. The compound has been primarily investigated for its herbicidal properties, as evidenced by patents filed by Bayer Intellectual Property GmbH, which highlight its utility in agricultural applications .

Properties

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-12-23-15-11-7-6-10-14(15)18(22)19-17-16(20-24-21-17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKCENWLOLNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the propoxybenzamide moiety. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The resulting oxadiazole intermediate is then reacted with 2-propoxybenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl and propoxybenzamide groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted phenyl or propoxybenzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity :

  • The phenyl and propoxy groups in the target compound favor herbicidal activity, likely by inhibiting plant-specific enzymes such as acetolactate synthase (ALS) .
  • In contrast, MD77 incorporates a trifluoromethyl group and chlorophenyl substituent, which enhance its antiproliferative activity by interacting with cellular targets like tubulin or kinases in cancer cells .
  • ANAZF ’s nitro and azo groups contribute to its high energy density, making it suitable for applications in explosives or propellants .

Molecular Weight and Lipophilicity :

  • The higher molecular weight of N-[4-(3,4-dipropoxyphenyl)-...]benzamide (439.51) compared to the target compound (323.35) results from additional propoxy and butoxy groups, which may increase lipophilicity but reduce solubility in aqueous environments .

Patent vs.

Mechanistic and Application-Specific Insights

Herbicidal Activity

This compound belongs to a class of ALS inhibitors, which disrupt branched-chain amino acid synthesis in plants. Its electron-deficient oxadiazole core enhances binding to ALS enzymes, while the propoxy group improves foliar absorption . Comparatively, analogues with bulkier substituents (e.g., dipropoxyphenyl in ) may exhibit reduced mobility in plant vasculature due to increased steric hindrance .

Antiproliferative Activity

MD77’s trifluoromethyl group enhances metabolic stability and target affinity, demonstrating how electron-withdrawing substituents can optimize pharmacokinetics in oncology .

Energetic Materials

ANAZF ’s azo-linked nitrooxadiazole structure provides a rigid, high-energy framework. Its lower molecular weight (268.14) and nitrogen-rich composition contrast with the target compound’s larger, agrochemical-focused design .

Biological Activity

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide is a synthetic organic compound belonging to the oxadiazole derivatives class, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
IUPAC Name: N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
Canonical SMILES: CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C

The oxadiazole ring in the compound is critical for its biological activity, influencing its interaction with various biological targets.

The mechanism of action of this compound involves:

  • Targeting Enzymes: The compound may inhibit specific enzymes such as kinases or proteases involved in cellular signaling and metabolism.
  • Interfering with Cellular Pathways: It can disrupt pathways related to cell cycle regulation and apoptosis, potentially leading to reduced proliferation of cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cancer cell proliferation by targeting critical signaling pathways involved in tumor growth. For instance:

  • In Vitro Studies: Various cell lines have been used to assess the compound's cytotoxicity and its ability to induce apoptosis in cancer cells.
  • Mechanistic Insights: The compound's action may involve the inhibition of specific kinases that regulate cell division and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal pathogens:

  • Bacterial Inhibition: The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity: It shows potential antifungal effects, making it a candidate for further exploration in treating fungal infections.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Smith et al. (2020)Demonstrated significant anticancer effects in breast cancer cell lines with IC50 values indicating potent inhibition of cell growth.
Johnson et al. (2021)Reported antimicrobial efficacy against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Lee et al. (2022)Investigated the compound's mechanism of action, revealing its role in apoptosis induction through caspase activation.

Comparative Analysis with Similar Compounds

A comparison with other oxadiazole derivatives reveals distinct differences in biological activity:

CompoundStructureBiological Activity
N-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)-4-propoxybenzamideSimilar oxadiazole structure but different substituentsHigher cytotoxicity against certain cancer types
3-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamideContains chlorinated phenyl groupEnhanced antimicrobial properties

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